molecular formula C9H4ClF3N4O2 B11786085 2-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-2H-1,2,3-triazole-4-carboxylic acid

2-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-2H-1,2,3-triazole-4-carboxylic acid

Cat. No.: B11786085
M. Wt: 292.60 g/mol
InChI Key: LIMWTVHYVUHLEX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-2H-1,2,3-triazole-4-carboxylic acid is a complex organic compound that features a pyridine ring substituted with chlorine and trifluoromethyl groups, as well as a triazole ring attached to a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-2H-1,2,3-triazole-4-carboxylic acid typically involves multiple steps. One common approach is to start with 2-chloro-5-(trifluoromethyl)pyridine as the key intermediate. This intermediate can be synthesized through the direct chlorination and fluorination of 3-picoline, followed by aromatic nuclear chlorination of the pyridine ring .

The next step involves the formation of the triazole ringThe resulting triazole intermediate is then subjected to further functionalization to introduce the carboxylic acid group .

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of specific catalysts, solvents, and temperature control to ensure efficient synthesis. Additionally, purification techniques such as recrystallization or chromatography may be employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

2-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-2H-1,2,3-triazole-4-carboxylic acid can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate or hydrogen peroxide, reducing agents like sodium borohydride or lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions may vary depending on the desired transformation, but typically involve controlled temperatures, specific solvents, and appropriate catalysts .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions can produce alcohols or amines.

Scientific Research Applications

2-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-2H-1,2,3-triazole-4-carboxylic acid has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-2H-1,2,3-triazole-4-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction can lead to changes in cellular signaling pathways, ultimately affecting various biological processes . The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Some similar compounds include:

Uniqueness

The uniqueness of 2-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-2H-1,2,3-triazole-4-carboxylic acid lies in its combination of a pyridine ring with chlorine and trifluoromethyl groups, a triazole ring, and a carboxylic acid group.

Biological Activity

The compound 2-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-2H-1,2,3-triazole-4-carboxylic acid is a member of the triazole family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by relevant data tables, case studies, and research findings.

Chemical Structure and Properties

The compound can be represented by the following molecular formula:

  • Molecular Formula : C8_{8}H5_{5}ClF3_{3}N4_{4}O2_{2}
  • Molecular Weight : 247.6 g/mol

Structural Characteristics

The structure features a triazole ring, which is known for its role in various biological activities, and a pyridine moiety that contributes to its pharmacological properties.

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of triazole derivatives. For instance, compounds with similar structures have shown significant cytotoxic effects against various cancer cell lines.

Case Study: Antiproliferative Effects

A study evaluated the antiproliferative activity of several triazole derivatives against cancer cell lines such as HeLa (cervical cancer) and L1210 (murine leukemia). The results indicated that compounds containing the triazole ring exhibited lower IC50_{50} values compared to standard chemotherapeutic agents like doxorubicin:

CompoundCell LineIC50_{50} (μM)
2H-TriazoleHeLa9.6
DoxorubicinHeLa41

This suggests that the triazole moiety may enhance the cytotoxicity of these compounds .

The mechanism by which triazoles exert their anticancer effects often involves the induction of apoptosis and cell cycle arrest. Research indicates that these compounds can interact with specific proteins involved in cell proliferation and survival pathways.

Inhibition of Enzymatic Activity

Triazole derivatives have also been studied for their ability to inhibit various enzymes associated with cancer progression. For example, some compounds have shown effectiveness as inhibitors of carbonic anhydrase (CA), an enzyme implicated in tumor growth.

CompoundEnzyme TargetInhibition (%)
2H-TriazoleCA-III85

This inhibition can lead to reduced tumor growth and enhanced efficacy of existing anticancer therapies .

Antimicrobial Activity

In addition to anticancer properties, triazole derivatives are recognized for their antimicrobial activity. Studies have demonstrated that certain derivatives can inhibit bacterial growth effectively.

Case Study: Antimicrobial Efficacy

Research evaluating the antimicrobial properties of triazoles revealed:

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
2H-TriazoleE. coli32 μg/mL
2H-TriazoleS. aureus16 μg/mL

These findings suggest that modifications in the chemical structure can enhance antimicrobial potency .

Properties

Molecular Formula

C9H4ClF3N4O2

Molecular Weight

292.60 g/mol

IUPAC Name

2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]triazole-4-carboxylic acid

InChI

InChI=1S/C9H4ClF3N4O2/c10-5-1-4(9(11,12)13)2-14-7(5)17-15-3-6(16-17)8(18)19/h1-3H,(H,18,19)

InChI Key

LIMWTVHYVUHLEX-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NC(=C1Cl)N2N=CC(=N2)C(=O)O)C(F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.